molecular formula C21H19Cl2N3O4S B2953801 2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide CAS No. 893929-34-5

2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide

Cat. No.: B2953801
CAS No.: 893929-34-5
M. Wt: 480.36
InChI Key: INDPIBQRJDPOEP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture based on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core with a 5,5-dioxide (sulfone) group, substituted with chlorophenyl and chlorophenoxy propanamide moieties. This specific structure is indicative of potential high-affinity binding and targeted activity. Compounds within this chemical class, particularly those containing the 3-amino-pyrazolo[3,4-c]thieno heterocyclic scaffold, have been investigated for their potent biological activities. According to patent literature, structurally related derivatives have demonstrated promising properties as antitumor agents . The mechanism of action for such molecules often involves the inhibition of key cellular signaling pathways. Research suggests analogous compounds can act as inhibitors of cyclin-dependent kinases (CDKs) and other phosphotransferases, which are critical enzymes in the regulation of the cell cycle and cellular proliferation . By modulating these pathways, this class of compounds can induce apoptosis and suppress the growth of proliferating cells, making them valuable tools for studying cancers and other proliferative disorders. The primary research applications for this reagent are in the realm of preclinical drug discovery and biological mechanism studies. It is intended for use in in vitro assays and biochemical screenings to further elucidate its specific molecular targets, potency, and selectivity. Potential research areas include oncology, for the study of novel chemotherapeutic approaches, and neurodegenerative diseases, as similar structures have been referenced in the context of treating conditions like Alzheimer's disease . Furthermore, the structural features of this molecule may also render it relevant for investigations in autoimmune diseases and viral infections, where the modulation of kinase activity is a known therapeutic strategy . This product is offered exclusively for non-human research applications and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O4S/c1-21(2,30-16-9-5-14(23)6-10-16)20(27)24-19-17-11-31(28,29)12-18(17)25-26(19)15-7-3-13(22)4-8-15/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDPIBQRJDPOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a member of the thieno[3,4-c]pyrazole class and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C22H22ClN3O5S
  • Molecular Weight: 475.94 g/mol
  • IUPAC Name: this compound

The compound features a thieno[3,4-c]pyrazole core substituted with a chlorophenoxy group and exhibits significant structural complexity that may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds within the thieno[3,4-c]pyrazole class exhibit promising anticancer properties. For instance, a study reported that derivatives of thieno[2,3-b]thiophene showed potent inhibition against various cancer cell lines, including prostate cancer (PC-3) cells. The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

CompoundIC50 (μM)Target Cell Line
This compound>30PC-3

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using the DPPH radical scavenging assay. In vitro studies indicate that the compound exhibits significant antioxidant activity compared to standard antioxidants like N-acetylcysteine.

CompoundIC50 (μM)Assay Type
This compound56.26 ± 3.18DPPH Radical Scavenging

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various metabolic processes. Notably, it showed inhibition against β-glucuronidase and α-glucosidase:

EnzymeIC50 (μM)Comparison
β-glucuronidase0.13 ± 0.019Several fold more active than D-Saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 μM)
α-glucosidase13.2 ± 0.34More active than acarbose (IC50 = 841 ± 1.73 μM)

The biological activities of this compound are thought to be mediated through multiple mechanisms:

  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells.
  • Radical Scavenging: Its ability to neutralize free radicals contributes to its antioxidant effects.
  • Enzyme Interaction: The inhibition of enzymes such as β-glucuronidase and α-glucosidase indicates potential therapeutic roles in metabolic disorders.

Case Studies

  • Anticancer Study : A recent investigation into the anticancer effects of thieno[3,4-c]pyrazoles revealed that compounds similar to the one discussed exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction.
    • Findings : The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics.
  • Antioxidant Research : A comparative study on antioxidant activities highlighted that certain derivatives showed superior performance in scavenging DPPH radicals compared to established antioxidants.
    • Impact : This suggests potential applications in preventing oxidative stress-related diseases.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a research compound with potential biological activities in pharmacology and medicinal chemistry. Its molecular formula is C21H19Cl2N3O4S, with a molecular weight of 480.36 g/mol.

Biological Activities

The compound has generated interest because of its potential biological activities, especially in pharmacology and medicinal chemistry. Research indicates that thieno[3,4-c]pyrazole compounds often exhibit anti-inflammatory and anticancer properties. While the specific mechanisms are under investigation, they may involve:

  • Inhibition of specific enzymes Compounds similar to this have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain.
  • Modulation of signaling pathways The compound may interact with G protein-coupled receptors (GPCRs), influencing various intracellular signaling cascades .
  • Antimicrobial Activity Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, such as Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.
  • Anticancer Activity In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). The mechanism appears to involve the activation of caspases and modulation of the mitochondrial pathway.
  • Anti-inflammatory Effects The compound has shown potential in reducing inflammation markers in animal models, suggesting its utility in treating conditions like arthritis.

Case Studies

A study investigated the effects of this compound on human cancer cell lines. The results indicated:

  • Cell Viability Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
  • Apoptotic Markers Increased levels of cleaved caspase-3 and PARP were observed, confirming the induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares key functional groups with several agrochemicals and pharmaceuticals:

  • Chlorophenyl Substituents: Similar to procyazine (2-((4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile) and cyanazine (2-((4-chloro-6-(ethylamino)-s-triazin-2-yl)amino)-2-methylpropionitrile), which are triazine herbicides. These compounds rely on chloro-substituted aromatic rings for herbicidal activity via photosynthesis inhibition .
  • Pyrazole Core: The thieno-pyrazole scaffold resembles ipconazole (a triazole fungicide), though ipconazole incorporates a triazole ring instead of a sulfone group. Pyrazole derivatives are often optimized for antifungal or insecticidal activity .
  • Sulfone Group : The 5,5-dioxido moiety is analogous to sulfonylurea herbicides (e.g., halosulfuron ), where sulfone groups enhance solubility and binding to acetolactate synthase (ALS) enzymes .
Structural and Electronic Differences
Compound Name Core Structure Key Substituents Primary Use/Activity
Target Compound Thieno[3,4-c]pyrazole 4-Chlorophenoxy, sulfone, methylpropanamide Unknown (research-stage)
Procyazine Triazine Cyclopropylamino, chloro, methylpropanenitrile Herbicide (photosynthesis inhibitor)
Ipconazole Cyclopentanol-triazole Chlorophenylmethyl, methyl-isopropyl Fungicide (sterol biosynthesis inhibition)
Haloxyfop Aryloxyphenoxypropionate Trifluoromethylpyridinyl, chloro Herbicide (ACCase inhibitor)

Key Observations :

  • Unlike procyazine or cyanazine, the thieno-pyrazole core may confer unique electronic properties due to sulfur incorporation, as seen in Multiwfn-based wavefunction analyses of similar heterocycles .
Hypothetical Activity and Mechanism

Based on structural parallels:

  • Herbicidal Potential: The chlorophenoxy group is common in auxin-mimicking herbicides (e.g., 2,4-D), but the sulfone and pyrazole groups may redirect activity toward ALS or cytochrome P450 inhibition.
  • Antifungal Activity: Pyrazole-sulfone hybrids are known to disrupt fungal membrane integrity, as seen in studies of fluxapyroxad (a succinate dehydrogenase inhibitor) .

Q & A

Q. What statistical tools analyze dose-response discrepancies in pharmacological assays?

  • Methodological Answer : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). Compare Akaike Information Criterion (AIC) scores for one-site vs. two-site binding models. Use bootstrap resampling to estimate confidence intervals for EC50_{50} values .

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